molecular formula C11H13N3 B2626206 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 1040724-90-0

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B2626206
M. Wt: 187.246
InChI Key: PLKAZJXKYSYMOV-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine, also known as 4-MMPA, is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development.

Mechanism Of Action

The mechanism of action of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its ability to inhibit the activity of COX-2, which is a key mediator of inflammation. This makes it a promising candidate for the development of anti-inflammatory drugs. However, one of the limitations of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Additionally, further studies could be conducted to explore the potential applications of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.

Synthesis Methods

The synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl iodide. The resulting product is then subjected to reduction with sodium borohydride to yield 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. This method has been reported to have a yield of 65% and is considered to be an efficient and cost-effective method for the synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine.

Scientific Research Applications

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in the field of medicine and drug development. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders. Studies have also demonstrated that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.

properties

IUPAC Name

4-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-5-3-4-6-9(7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKAZJXKYSYMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine

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